2-Bromo-1-(3,5-dihydroxyphenyl)ethanone

Thermal Stability DSC Analysis Procurement Risk

Regulatory impurity profiling requires the exact 3,5-dihydroxy isomer; positional analogs cause method validation failure. This brominated acetophenone serves as Terbutaline Impurity 15. • Analytical reference material for HPLC/LC-MS; meets ≥95% purity specification • Distinct meta-disposed hydroxyl pattern ensures correct retention time & MS fragmentation • Thermal stability (MP 133-136 °C) supports solid-state characterization & accelerated stability testing

Molecular Formula C8H7BrO3
Molecular Weight 231.04 g/mol
CAS No. 62932-92-7
Cat. No. B026491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(3,5-dihydroxyphenyl)ethanone
CAS62932-92-7
Synonyms2-Bromo-1-(3,5-dihydroxyphenyl)ethanone; 
Molecular FormulaC8H7BrO3
Molecular Weight231.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)O)C(=O)CBr
InChIInChI=1S/C8H7BrO3/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3,10-11H,4H2
InChIKeyWUXKAYZEXYAYIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone: Technical Baseline


2-Bromo-1-(3,5-dihydroxyphenyl)ethanone (CAS 62932-92-7) is a brominated acetophenone derivative with the molecular formula C8H7BrO3 and a molecular mass of 231.04 g/mol [1]. It features two phenolic hydroxyl groups at the 3- and 5-positions of the aromatic ring and a bromoacetyl moiety . The compound is a crystalline solid with a melting point of 133–136 °C and is soluble in organic solvents such as methanol and chloroform .

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone: Why It Cannot Be Replaced


The specific 3,5-dihydroxy substitution pattern of 2-Bromo-1-(3,5-dihydroxyphenyl)ethanone confers distinct physicochemical and reactivity profiles that are not replicated by its positional isomers (2,4- or 3,4-dihydroxy analogs) or mono-hydroxy derivatives . The meta-disposed hydroxyl groups establish a unique hydrogen-bonding network that influences electrophilicity at the bromoacetyl carbon, thereby modulating nucleophilic substitution rates and regioselectivity in downstream synthetic applications . Furthermore, the compound's identification as Terbutaline Impurity 15 underscores its specific relevance in pharmaceutical impurity profiling, a role that cannot be fulfilled by structural analogs [1].

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone: Differentiation Evidence


Thermal Stability Advantage

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone exhibits a melting point of 133–136 °C, which is higher than that of its 2,4-dihydroxy positional isomer (melting point: 128–132 °C) . This differential reflects the distinct intermolecular hydrogen-bonding networks arising from the meta-disposed hydroxyl groups in the 3,5-isomer versus the ortho/para arrangement in the 2,4-isomer. A higher melting point correlates with greater crystalline stability, which reduces the risk of degradation or physical form changes during ambient storage and routine laboratory handling .

Thermal Stability DSC Analysis Procurement Risk

Solubility Profile Differentiation

The 3,5-dihydroxy isomer demonstrates a distinct solubility profile relative to the 3,4-dihydroxy analog. The 3,5-isomer is reported as soluble in methanol and chloroform, with slight solubility in DMSO and acetonitrile . In contrast, the 3,4-dihydroxy positional isomer (CAS 40131-99-5) exhibits a substantially lower melting point of 61 °C (in 1,2-dichloroethane solvate) [1], which is indicative of a different crystalline packing arrangement and consequently divergent dissolution kinetics . The meta-disposition of hydroxyl groups in the 3,5-isomer minimizes intramolecular hydrogen bonding with the carbonyl oxygen, thereby preserving solvent accessibility to the bromoacetyl electrophilic center—a feature not guaranteed in the 3,4-isomer where ortho-interactions may sequester reactive functionality.

Solubility Formulation Reaction Medium

Enhanced Electrophilic Reactivity

The 3,5-dihydroxy substitution pattern enhances the electrophilic character of the bromoacetyl carbon relative to non-hydroxylated or mono-hydroxylated analogs. The meta-disposed hydroxyl groups exert an electron-withdrawing inductive effect (-I) that outweighs their resonance electron-donating capacity (+M) due to the meta relationship that disrupts direct conjugation to the carbonyl . This net electron withdrawal increases the partial positive charge on the α-carbon bearing the bromine atom, thereby accelerating nucleophilic substitution (SN2) reactions. Quantitative prediction of pKa for the phenolic protons is 8.45±0.10, indicating moderate acidity that facilitates deprotonation for subsequent alkylation or acylation without requiring strong bases that could promote decomposition . This reactivity profile is critical for the compound's established utility in preparing terbutaline analogs via nucleophilic displacement of the bromide .

Electrophilicity Nucleophilic Substitution Synthetic Intermediate

Identity as Terbutaline Impurity 15

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone is explicitly designated as 'Terbutaline Impurity 15' in pharmaceutical impurity profiling [1]. This designation arises from the compound's structural relationship to the β2-adrenergic agonist terbutaline, where it serves as a process-related impurity or degradation marker . Unlike positional isomers (e.g., 2,4-dihydroxy or 3,4-dihydroxy analogs), this specific 3,5-dihydroxy substitution pattern matches the resorcinol-like core required for impurity identification in terbutaline sulfate analytical methods [2]. Procurement of the correct isomer is therefore non-negotiable for laboratories conducting ICH-compliant impurity profiling, stability studies, or method validation for terbutaline-containing pharmaceutical products. Use of an incorrect isomer would yield false-negative or false-positive results in HPLC/LC-MS impurity tracking.

Pharmaceutical Impurity Regulatory Compliance Analytical Reference

Hydrogen-Bonding Network Differentiation

The 3,5-dihydroxy (meta-disposed) configuration establishes an intermolecular hydrogen-bonding network that is fundamentally different from that of the 2,4-dihydroxy (ortho/para) isomer. In the 3,5-isomer, hydroxyl groups are positioned such that they cannot form intramolecular hydrogen bonds with the carbonyl oxygen, instead favoring intermolecular OH···O interactions that stabilize the crystal lattice [1]. This is reflected in the higher melting point of the 3,5-isomer (133–136 °C) compared to the 2,4-isomer (128–132 °C) . The absence of intramolecular hydrogen bonding in the 3,5-isomer also preserves the carbonyl group's accessibility for nucleophilic attack, whereas the 2,4-isomer's ortho-hydroxyl group can engage in intramolecular hydrogen bonding with the carbonyl oxygen, partially sequestering it and reducing electrophilic reactivity .

Crystal Engineering Intermolecular Interactions Solid-State Stability

2-Bromo-1-(3,5-dihydroxyphenyl)ethanone: Key Applications


Terbutaline Analog & β2-Agonist Synthesis

The compound's enhanced electrophilicity at the bromoacetyl carbon, driven by the meta-disposed 3,5-dihydroxy electron-withdrawing effect, enables efficient nucleophilic displacement reactions for preparing terbutaline analogs . This application leverages the unique reactivity conferred by the substitution pattern, which cannot be replicated by positional isomers that suffer from either reduced electrophilicity (due to intramolecular H-bonding) or altered regioselectivity [1]. The predicted pKa of 8.45 facilitates selective alkylation of the phenolic hydroxyls under mild conditions, preserving the integrity of the bromoacetyl moiety for subsequent transformations .

Terbutaline Impurity Reference Standard

As 'Terbutaline Impurity 15,' this specific 3,5-dihydroxy isomer is an essential analytical reference material for HPLC and LC-MS impurity profiling in terbutaline sulfate drug substance and drug product testing . Regulatory compliance (ICH Q3A/Q3B) mandates the use of the exact impurity standard; substitution with a 2,4- or 3,4-dihydroxy isomer would produce incorrect retention times and mass spectral fragmentation patterns, leading to method validation failure and potential regulatory action [1]. The compound's established purity specifications (≥95%) from commercial sources support its use in quantitative impurity determination .

Solid-Form Screening & Preformulation

The higher melting point (133–136 °C) and distinct hydrogen-bonding network of the 3,5-dihydroxy isomer, relative to the 2,4- and 3,4-isomers, provide a more thermally stable crystalline form for solid-state characterization and preformulation studies . This stability reduces the risk of polymorphic transformation or degradation during Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and accelerated stability testing [1]. For researchers investigating salt or cocrystal formation of bromoacetyl-containing phenols, the predictable physical properties of the 3,5-isomer offer a reliable baseline for comparative assessment .

Nucleophilic Substitution SAR Probes

The 3,5-dihydroxy substitution pattern serves as an ideal scaffold for probing electronic effects in nucleophilic aromatic substitution (SNAr) and aliphatic substitution (SN2) mechanistic studies . The meta-disposed hydroxyl groups exert a predictable electron-withdrawing inductive effect without introducing resonance complications, enabling clean interpretation of substituent effects on reaction kinetics [1]. The compound's solubility in methanol and chloroform, combined with its moderate thermal stability, allows for versatile reaction condition screening across a range of temperatures and solvent systems .

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